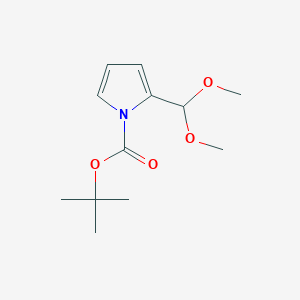
tert-Butyl 2-(dimethoxymethyl)-1H-pyrrole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-(dimethoxymethyl)-1H-pyrrole-1-carboxylate is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by the presence of a tert-butyl group, a dimethoxymethyl group, and a pyrrole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of tert-Butyl 2-(dimethoxymethyl)-1H-pyrrole-1-carboxylate typically involves the reaction of pyrrole with tert-butyl chloroformate and dimethoxymethane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and efficiency.
Chemical Reactions Analysis
tert-Butyl 2-(dimethoxymethyl)-1H-pyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the tert-butyl or dimethoxymethyl groups are replaced by other functional groups.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 2-(dimethoxymethyl)-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(dimethoxymethyl)-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
tert-Butyl 2-(dimethoxymethyl)-1H-pyrrole-1-carboxylate can be compared with other pyrrole derivatives such as:
tert-Butyl 2,2,2-trichloroacetimidate: Used in similar synthetic applications but has different functional groups.
2-Methoxyethanol, TBDMS derivative: Another compound with a tert-butyl group but different chemical properties.
2,5-di-tert-butylhydroquinone: A compound with antioxidant properties, used in different contexts.
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 2-(dimethoxymethyl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(14)13-8-6-7-9(13)10(15-4)16-5/h6-8,10H,1-5H3 |
InChI Key |
QILNGBBMOZMZMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















